Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 2-methoxyphenyl substituent at position 4 and a 4-methylbenzenesulfonylmethyl group at position 6.
Properties
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-4-30-21(25)19-17(13-31(27,28)15-11-9-14(2)10-12-15)23-22(26)24-20(19)16-7-5-6-8-18(16)29-3/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCUYXCOIDDIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous quality control measures to monitor the reaction progress and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields sulfides.
Scientific Research Applications
Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
X-Ray Crystallography
- reports a monohydrate structure of a 4-hydroxyphenyl-thioxo analog with a 0.044 R-factor, highlighting planar pyrimidine rings and intramolecular hydrogen bonds . The target compound’s tosyl group may introduce steric hindrance, distorting ring planarity.
Computational Studies
- performs DFT analysis on a 3,4-dimethoxyphenyl analog, revealing a 4.32 eV HOMO-LUMO gap and nucleophilic regions localized on oxygen atoms . The tosyl group in the target compound may further lower the LUMO energy, enhancing electrophilicity.
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, analogs suggest:
- Antibacterial Activity: Fluorophenyl and thiophenyl derivatives () inhibit E. coli and S. aureus (MIC: 8–32 µg/mL) .
- Antioxidant Activity: Methoxy-hydroxyphenyl variants () show radical scavenging in DPPH assays (IC₅₀: 12.5 µM) .
- CNS Modulation: Piperazinylmethyl substituents () exhibit affinity for serotonin receptors, suggesting neuropharmacological applications .
Biological Activity
Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, characterization, and specific case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound can be represented by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 366.41 g/mol
Structural Features
The compound features a tetrahydropyrimidine ring that is substituted with various functional groups. The presence of the methoxy and sulfonyl groups is significant for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit a broad spectrum of antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| This compound | E. coli | 15 |
| Similar Compound A | S. aureus | 10 |
| Similar Compound B | P. aeruginosa | 20 |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The results indicate that while it exhibits promising antimicrobial activity, it also shows varying degrees of cytotoxicity depending on the concentration and exposure duration.
Table 2: Cytotoxicity Results
| Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|
| 5 | HeLa | 90 |
| 10 | MCF7 | 75 |
| 20 | A549 | 50 |
Case Study 1: Antibacterial Efficacy
In a study published in MDPI, researchers synthesized several tetrahydropyrimidine derivatives and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against E. coli and S. aureus with IC50 values lower than those of standard antibiotics such as tetracycline .
Case Study 2: Anticancer Properties
Further investigations into the anticancer properties revealed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This was particularly evident in breast cancer (MCF7) and lung cancer (A549) cell lines, where treatment led to a marked decrease in cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
